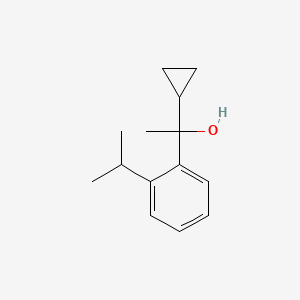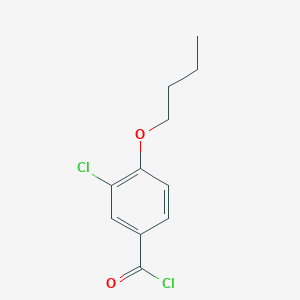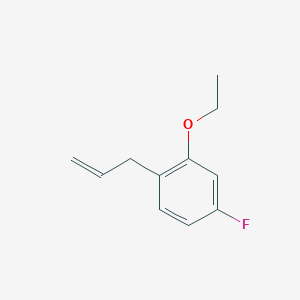
2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H19FO2 and a molecular weight of 226.29 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and a pentyloxy group attached to the phenyl ring, along with an ethanol moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the fluoro-substituted phenyl ring and the pentyloxy group. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes as those used in laboratory settings. The compound can be produced in large quantities through optimized reaction conditions and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The fluoro-substituted phenyl ring can undergo reduction reactions to remove the fluoro group.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluoro-3-(pentyloxy)phenyl)acetaldehyde or 2-(4-Fluoro-3-(pentyloxy)phenyl)acetic acid.
Reduction: Formation of 2-(3-(pentyloxy)phenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenyl ring can interact with various enzymes and receptors, modulating their activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-(4-Fluoro-3-(methoxy)phenyl)ethanol
- 2-(4-Fluoro-3-(ethoxy)phenyl)ethanol
Uniqueness
2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-fluoro-3-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-10-11(7-8-15)5-6-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALPDRPHZKYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7996441.png)







![1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996481.png)
![3-[(N-Methylcyclohexylamino)methyl]thiophenol](/img/structure/B7996488.png)
